molecular formula C26H30N2O4SSi B14026901 O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate

O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate

Cat. No.: B14026901
M. Wt: 494.7 g/mol
InChI Key: ZYAPTYCFOLNUKU-MOUTVQLLSA-N
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Description

O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate is a complex organic compound that features a unique structure combining a hexahydrofurofuran ring system with an imidazole carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrofurofuran ring system, protection of hydroxyl groups with tert-butyldiphenylsilyl (TBDPS) groups, and subsequent coupling with imidazole-1-carbothioate. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as column chromatography or recrystallization would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, NaBH4, THF as solvent.

    Substitution: Alkyl halides, dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carboxylate
  • O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbamate

Uniqueness

The uniqueness of O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate lies in its carbothioate moiety, which imparts distinct chemical properties compared to its carboxylate and carbamate analogs. This difference can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H30N2O4SSi

Molecular Weight

494.7 g/mol

IUPAC Name

O-[(3R,3aR,6R,6aS)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] imidazole-1-carbothioate

InChI

InChI=1S/C26H30N2O4SSi/c1-26(2,3)34(19-10-6-4-7-11-19,20-12-8-5-9-13-20)32-22-17-30-23-21(16-29-24(22)23)31-25(33)28-15-14-27-18-28/h4-15,18,21-24H,16-17H2,1-3H3/t21-,22-,23-,24-/m1/s1

InChI Key

ZYAPTYCFOLNUKU-MOUTVQLLSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CO[C@H]4[C@@H]3OC[C@H]4OC(=S)N5C=CN=C5

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC4C3OCC4OC(=S)N5C=CN=C5

Origin of Product

United States

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